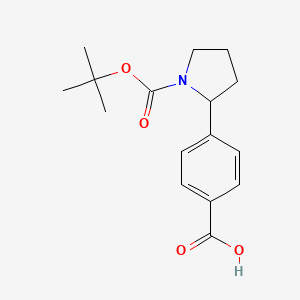

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCFZBVANBKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662872 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863769-40-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, a valuable chiral building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the asymmetric α-arylation of N-Boc-pyrrolidine followed by the saponification of the resulting methyl ester. This approach ensures high enantiopurity and good overall yield.

Strategic Approach to Synthesis

The synthesis of the target molecule hinges on the creation of a carbon-carbon bond between the C2 position of the pyrrolidine ring and a benzoic acid moiety. A robust and stereocontrolled method to achieve this is paramount. The chosen strategy involves an asymmetric deprotonation of N-Boc-pyrrolidine, followed by a Negishi cross-coupling reaction. This is a well-established and reliable method for the α-arylation of cyclic amines.[1][2]

The key steps are:

-

Asymmetric Lithiation: N-Boc-pyrrolidine is deprotonated at the C2 position using sec-butyllithium in the presence of a chiral ligand, (+)-sparteine. This step establishes the desired (S)-stereochemistry at the newly formed stereocenter.

-

Transmetalation: The resulting lithiated species is transmetalated with zinc chloride to form a more stable and reactive organozinc reagent.

-

Negishi Cross-Coupling: The organozinc intermediate is then coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a phosphine ligand to form tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.[1][2]

-

Saponification: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding the target compound.

This synthetic route is advantageous due to the commercial availability of the starting materials, the high enantioselectivity of the asymmetric deprotonation, and the efficiency of the Negishi coupling.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a closely related analog and is expected to provide high yields and enantiopurity.[1][2]

Part 1: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |

| N-Boc-pyrrolidine | 171.24 | 10.0 | 58.4 | 1.20 |

| (+)-Sparteine | 234.39 | 13.7 | 58.4 | 1.20 |

| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | - | 63.3 | 1.30 |

| Zinc Chloride (0.7 M in THF) | 136.30 | - | 68.1 | 1.40 |

| Methyl 4-bromobenzoate | 215.04 | 10.5 | 48.8 | 1.00 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.54 | 2.43 | 0.05 |

| Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 290.11 | 0.85 | 2.92 | 0.06 |

| Methyl tert-butyl ether (MTBE) | - | 120 mL | - | - |

| Tetrahydrofuran (THF) | - | 97.3 mL | - | - |

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and rubber septa is purged with nitrogen.

-

Initial Charging: Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

-

Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The solution will turn orange-red. Stir the reaction mixture at this temperature for 3 hours.

-

Transmetalation: Add a solution of zinc chloride (0.7 M in THF, 97.3 mL, 68.1 mmol) dropwise over 60 minutes, keeping the internal temperature below -65 °C.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). The slurry will become a hazy yellow solution. Stir for an additional 45 minutes.

-

Addition of Coupling Partners: Add methyl 4-bromobenzoate (10.5 g, 48.8 mmol) as a solid in one portion. Stir for 15 minutes to allow for dissolution.

-

Catalyst Addition: Add tri-tert-butylphosphonium tetrafluoroborate (0.85 g, 2.92 mmol) and palladium(II) acetate (0.54 g, 2.43 mmol) as solids.

-

Degassing and Reaction: Degas the reaction mixture with nitrogen. An exotherm is typically observed, and the reaction mixture will change color. Stir the reaction overnight at room temperature.[2]

-

Workup and Purification: Quench the reaction with aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate as a white solid.[2]

Part 2: Synthesis of this compound (Saponification)

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |

| tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 319.39 | (Assumed from previous step) | - | 1.0 |

| Sodium Hydroxide (or Lithium Hydroxide) | 40.00 (or 23.95) | (Calculated) | ~3-5 | ~3-5 |

| Methanol | - | (Sufficient volume) | - | - |

| Water | - | (Sufficient volume) | - | - |

| Hydrochloric Acid (1 M) | - | (As needed) | - | - |

Procedure:

-

Dissolution: Dissolve the methyl ester intermediate in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).

-

Hydrolysis: Add sodium hydroxide or lithium hydroxide (3-5 equivalents) to the solution and stir at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1 M hydrochloric acid to a pH of approximately 3-4. A white precipitate should form.

-

Isolation: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.

Safety Considerations

-

Organolithium Reagents: sec-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

-

Solvents: MTBE and THF are flammable and should be used in a well-ventilated fume hood.

-

Heavy Metals: Palladium compounds are toxic and should be handled with care.

-

Acids and Bases: Standard precautions should be taken when handling acids and bases.

Conclusion

The described synthetic protocol provides a reliable and enantioselective route to this compound. The use of a Negishi cross-coupling reaction is a key feature of this synthesis, allowing for the efficient formation of the C-C bond between the pyrrolidine and benzoic acid moieties. Careful execution of the experimental procedure and appropriate analytical characterization are essential to ensure the desired product quality for applications in research and drug development.

References

-

Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. [Link]

-

Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. [Link]

Sources

(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid chemical properties

An In-Depth Technical Guide to (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid: A Cornerstone for Asymmetric Synthesis in Drug Discovery

This guide provides a comprehensive technical overview of (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and discuss its applications as a strategic intermediate in medicinal chemistry. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in validated experimental methodology.

Introduction: The Strategic Value of 3D Scaffolds

In modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for enhancing molecular complexity and improving pharmacological profiles. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a particularly valuable scaffold.[1] Its non-planar, sp³-rich structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] When combined with the versatile benzoic acid moiety—a common anchor for generating libraries of amides and esters—the resulting molecule becomes a powerful tool for navigating complex pharmacophore space.

(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid embodies this principle. It is a bifunctional molecule featuring:

-

A defined stereocenter at the C2 position of the pyrrolidine ring.

-

An N-Boc protecting group, which enables selective reactions and can be removed under mild conditions.[2]

-

A carboxylic acid group, providing a handle for amide bond formation and other derivatizations.

This unique combination makes it a sought-after intermediate for synthesizing sophisticated molecules, particularly in the development of novel therapeutics.

Physicochemical and Structural Properties

Precise characterization is the foundation of reproducible science. While experimental data for the final acid product is not widely published, we can provide a robust profile based on its direct synthetic precursor, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, and established principles of spectroscopy.

Structural and Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | (S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid | - |

| Synonyms | N-Boc-(S)-4-phenylproline, Boc-L-4-phenylproline | - |

| Molecular Formula | C₁₆H₂₁NO₄ | [3] |

| Molecular Weight | 291.34 g/mol | [3] |

| CAS Number | Not consistently reported. The deprotected analog, (S)-4-(pyrrolidin-2-yl)benzoic acid, is CAS 1213448-39-5. | [4][5] |

| MDL Number | MFCD08751457 | [3] |

Spectroscopic Profile

The identity and purity of the compound are confirmed through standard spectroscopic techniques. The following data represents the expected spectral features based on the analysis of its methyl ester precursor and general spectroscopic principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the Boc group, and the aromatic protons. Due to the chiral center and restricted rotation around the N-Boc bond, some pyrrolidine protons may appear as complex multiplets.

-

Aromatic Protons (H-Ar): Two doublets in the range of δ 7.4-8.1 ppm, corresponding to the classic AA'BB' system of a 1,4-disubstituted benzene ring.

-

Pyrrolidine C2-H: A multiplet (often a triplet or doublet of doublets) around δ 4.8-5.0 ppm.

-

Pyrrolidine CH₂ Protons: A series of complex multiplets between δ 1.9-3.8 ppm.

-

Boc Group (-(CH₃)₃): A characteristic singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ > 12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl (C=O, Carboxylic Acid): δ ~170-175 ppm.

-

Carbonyl (C=O, Boc): δ ~154 ppm.

-

Quaternary Carbon (Boc, C(CH₃)₃): δ ~80 ppm.

-

Aromatic Carbons: Signals between δ 125-148 ppm.

-

Pyrrolidine Carbons: Signals in the range of δ 24-65 ppm.

-

Methyl Carbons (Boc, -CH₃): δ ~28 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6]

-

C-H Stretch: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹.[6]

-

C=O Stretch (Boc Urethane): A strong absorption around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm⁻¹.[6]

Mass Spectrometry (MS): For ESI(-), the expected [M-H]⁻ ion would be at m/z 290.14. For ESI(+), the [M+H]⁺ ion would be at m/z 292.15, and the [M+Na]⁺ adduct at m/z 314.13.

Synthesis Protocol: Enantioselective α-Arylation

The most robust and scalable synthesis of this class of compounds relies on the enantioselective deprotonation of N-Boc pyrrolidine, followed by a palladium-catalyzed Negishi cross-coupling reaction.[7][8] This methodology provides excellent enantioselectivity and chemical yield. The protocol below first describes the synthesis of the methyl ester precursor, followed by a standard hydrolysis to yield the final acid.

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-4-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)BENZOIC ACID [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-4-(Pyrrolidin-2-yl)benzoic acid | C11H13NO2 | CID 55279000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structural Analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the versatile functional handles of a carboxylic acid and a Boc-protected amine, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] The pyrrolidine moiety is a common feature in many FDA-approved drugs, highlighting its importance as a privileged scaffold.[2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][] This guide provides a comprehensive technical overview of the structural analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, detailing its physicochemical properties, a robust synthetic protocol, and a thorough examination of the analytical techniques required for its unambiguous characterization.

Physicochemical Properties and the Role of the Boc Group

The introduction of the bulky, nonpolar Boc group significantly influences the physicochemical properties of the parent amino acid. Generally, Boc-protection increases the lipophilicity of a molecule, which in turn affects its solubility, melting point, and chromatographic behavior.[5] Boc-protected amino acids typically exhibit good solubility in a range of common organic solvents.[5]

The key to the utility of the Boc group is its chemical stability and selective lability. It is resistant to basic and nucleophilic reagents, providing orthogonality with other protecting groups like the base-labile Fmoc group.[3][6] This stability allows for chemical modifications at other parts of the molecule without disturbing the protected amine. The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which proceeds through a mechanism involving the formation of a stable tertiary carbocation.[3][]

Table 1: Predicted Physicochemical Properties of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid

| Property | Value | Source/Justification |

| Molecular Formula | C₁₆H₂₁NO₄ | Calculation |

| Molecular Weight | 291.34 g/mol | Calculation |

| Appearance | White to off-white solid | General property of similar compounds. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Based on the properties of Boc-protected amino acids and benzoic acid derivatives.[5] |

| pKa (Carboxylic Acid) | ~4-5 | Similar to benzoic acid, with minor influence from the pyrrolidine substituent. |

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid is crucial for its application in the development of chiral drugs. An effective method involves the enantioselective α-arylation of N-Boc pyrrolidine. The following protocol is adapted from a well-established procedure for the synthesis of a closely related analog.[7]

Synthetic Workflow Diagram

Caption: Workflow for the enantioselective synthesis.

Step-by-Step Experimental Protocol

-

Asymmetric Lithiation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in a suitable anhydrous solvent such as diethyl ether or MTBE. Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi) dropwise, maintaining the internal temperature below -70 °C. The formation of a colored solution indicates the generation of the lithiated species. The use of the chiral ligand (-)-sparteine is critical for establishing the desired (R)-stereochemistry.[7]

-

Transmetalation: To the solution from the previous step, add a solution of anhydrous zinc chloride (ZnCl₂) in THF dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature. This step generates the organozinc reagent, which is more stable and suitable for the subsequent cross-coupling reaction.[7]

-

Negishi Cross-Coupling: To the organozinc reagent, add a suitable palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄). Then, add the aryl halide, methyl 4-bromobenzoate. The reaction is typically stirred at room temperature overnight. This palladium-catalyzed cross-coupling reaction forms the C-C bond between the pyrrolidine ring and the benzoic acid moiety.[7]

-

Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoate, can be purified by flash column chromatography on silica gel.

-

Ester Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid as a solid.

Structural Analysis and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure. For (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, both ¹H and ¹³C NMR are required.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

-

Aromatic Protons: Two sets of doublets in the range of 7.2-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the pyrrolidine ring.[8]

-

Pyrrolidine Protons: A series of multiplets between 1.8 and 4.2 ppm. The proton at the chiral center (C2) will likely appear as a multiplet around 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen atom will also be in this region.

-

Boc Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.[9]

-

Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.[10]

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| >10 | br s | 1H | -COOH |

| ~8.1 | d | 2H | Aromatic (ortho to -COOH) |

| ~7.4 | d | 2H | Aromatic (ortho to pyrrolidine) |

| ~4.2 | m | 1H | Pyrrolidine CH |

| ~3.5 | m | 2H | Pyrrolidine CH₂ |

| ~2.0 | m | 4H | Pyrrolidine CH₂ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region: one for the carboxylic acid carbonyl (~170-180 ppm) and one for the Boc carbonyl (~155 ppm).[11]

-

Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the carboxylic acid group will be at the lower end of this range, while the carbon attached to the pyrrolidine ring will be at the higher end.[12]

-

Pyrrolidine Carbons: Signals between 25 and 60 ppm. The chiral carbon (C2) will be in the range of 50-60 ppm.

-

Boc Carbons: A signal for the quaternary carbon at ~80 ppm and a signal for the methyl carbons at ~28 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl stretching absorptions are expected: a strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl and another strong peak around 1690-1720 cm⁻¹ for the Boc carbonyl. These may overlap.[13]

-

C-N Stretch: A moderate absorption in the 1000-1200 cm⁻¹ region.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Using electrospray ionization (ESI), the molecule can be observed in either positive or negative ion mode.

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 292.3. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[14]

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is expected at m/z 290.3. A characteristic fragmentation for carboxylic acids in negative mode is the loss of carbon dioxide (44 Da).[15]

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of N-protected amino acids.[16][17]

Caption: Workflow for chiral HPLC analysis.

-

Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, is a good starting point.

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA), often with a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to improve peak shape.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion

The structural analysis of (R)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid requires a multi-faceted analytical approach. The combination of NMR and IR spectroscopy provides a detailed picture of the molecular structure and functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation information. Chiral HPLC is indispensable for verifying the enantiomeric purity of this important building block. The protocols and interpretive guidance provided in this technical guide offer a robust framework for researchers and scientists working with this and related compounds in the pursuit of novel therapeutics.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]

- Wnuk, S., et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 271-280.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

- Chiba, J., et al. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.

-

Benzoic Acid Ir Spectrum Analysis. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

Benzoic Acid Ir Spectrum Analysis. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

- O'Brien, P., et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry.

- Spino, C., et al.

-

ResearchGate. Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide-Based Coated Chiral Stationary Phases. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

-

PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. [Link]

-

NIH. 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. [Link]

-

PubChem. 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

-

SIELC Technologies. Separation of 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride on Newcrom R1 HPLC column. [Link]

-

National Institute of Standards and Technology. Benzoic acid - the NIST WebBook. [Link]

-

PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid are. [Link]

-

ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

PubMed. 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate

A Note on Chemical Identification: This technical guide focuses on the physical and chemical properties of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate , identified by the CAS number 443998-65-0 . The initial query for CAS 143322-48-5 did not yield a specific, publicly documented chemical entity, suggesting a potential typographical error. Given the structural relevance and importance in medicinal chemistry, this guide has been developed for the well-documented and commercially available compound CAS 443998-65-0.

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of well-characterized building blocks. Among these, piperidine derivatives hold a privileged position due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate (CAS 443998-65-0), a versatile intermediate pivotal for the synthesis of complex pharmaceutical agents.[1][] Our focus will be on the core physicochemical properties, a validated synthetic protocol, and the underlying chemical principles that make this compound a valuable asset for researchers, scientists, and drug development professionals.

Core Compound Identification and Molecular Structure

Precise identification is the cornerstone of chemical research. The compound is systematically named tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.[3] The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a 4-amino substituent bearing a 4-bromophenyl group. The Boc protecting group is instrumental in synthetic chemistry, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.

| Identifier | Value |

| CAS Number | 443998-65-0 |

| IUPAC Name | tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[3] |

| Synonyms | 1-Boc-4-(4-bromo-phenylamino)-piperidine, 4-(4-BROMO-PHENYLAMINO)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[] |

| Molecular Formula | C16H23BrN2O2[1][] |

| Molecular Weight | 355.27 g/mol [1][][3] |

| InChIKey | ZDCRNXMZSKCKRF-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br[3] |

Physicochemical Properties

The physical and chemical properties of a synthetic intermediate dictate its handling, reactivity, and purification strategies. The following table summarizes the key predicted physicochemical parameters for this compound. It is important to note that these are computationally predicted values and should be used as a guide, with experimental verification recommended for critical applications.

| Property | Predicted Value | Source |

| Boiling Point | 439.1 ± 40.0 °C | [1] |

| Density | 1.336 ± 0.06 g/cm³ | [1] |

| pKa | 4.18 ± 0.20 | [1] |

Synthesis Pathway: Reductive Amination

The most common and efficient synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is achieved through a one-pot reductive amination reaction.[1] This method involves the reaction of N-Boc-4-piperidone with 4-bromoaniline in the presence of a mild reducing agent, typically sodium triacetoxyborohydride. The choice of this reducing agent is critical; it is selective for the iminium intermediate formed in situ and is tolerant of the acidic conditions required to catalyze imine formation, thus minimizing side reactions.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.

Materials:

-

N-Boc-4-piperidone

-

4-Bromoaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

1N Sodium Hydroxide (NaOH)

-

Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) and 4-bromoaniline (1.2 equivalents) in dichloromethane (DCM), add glacial acetic acid (1.5 equivalents).

-

Stir the mixture at room temperature (approximately 25°C).

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding 1N NaOH solution.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a dichloromethane/hexanes solvent system to yield the final product as a solid.

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the reductive amination synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.

Sources

A Technical Guide to the Spectral Characterization of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid

This technical guide provides a comprehensive overview of the spectral data for 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As a chiral building block, it incorporates a constrained pyrrolidine ring, a versatile benzoic acid moiety, and a Boc-protecting group, making it a valuable scaffold for the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structure of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid presents several key features that are crucial for interpreting its spectral data. The presence of a stereocenter at the 2-position of the pyrrolidine ring, the aromatic benzoic acid, and the bulky tert-butoxycarbonyl (Boc) protecting group all contribute to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid is expected to exhibit distinct signals for the aromatic protons, the pyrrolidine ring protons, and the protons of the Boc group. Due to the restricted rotation around the N-Boc bond, some signals may appear as broad peaks or as a mixture of rotamers.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.0 | d | 2H | Ar-H (ortho to -COOH) |

| ~7.4 | d | 2H | Ar-H (ortho to pyrrolidine) |

| ~4.9 | t | 1H | N-CH (pyrrolidine C2) |

| ~3.5-3.3 | m | 2H | -NCH₂- (pyrrolidine C5) |

| ~2.3-1.9 | m | 4H | -CH₂CH₂- (pyrrolidine C3, C4) |

| ~1.4 | s | 9H | -C(CH₃)₃ (Boc) |

Causality Behind Experimental Choices:

The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton, which would otherwise exchange with D₂O. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the multiplets, especially for the pyrrolidine protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H NMR should be employed.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the pyrrolidine carbons, and the carbons of the Boc group.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~154 | N-C=O (Boc) |

| ~145 | Ar-C (ipso to pyrrolidine) |

| ~131 | Ar-C (ipso to -COOH) |

| ~130 | Ar-CH (ortho to -COOH) |

| ~128 | Ar-CH (ortho to pyrrolidine) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~60 | N-CH (pyrrolidine C2) |

| ~47 | -NCH₂- (pyrrolidine C5) |

| ~33 | -CH₂- (pyrrolidine C3) |

| ~28 | -C(CH₃)₃ (Boc) |

| ~24 | -CH₂- (pyrrolidine C4) |

Causality Behind Experimental Choices:

Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer. Select the appropriate ¹³C NMR acquisition parameters with proton decoupling.

-

Data Acquisition: Acquire the spectrum at room temperature. A longer acquisition time or a higher number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid will be characterized by the stretching and bending vibrations of its key functional groups.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1610, ~1580 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch (Boc) |

Causality Behind Experimental Choices:

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

-

Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 4-(1-Boc-pyrrolidin-2-yl)benzoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI+):

The positive ion mode is expected to show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

[M+H]⁺: m/z = 292.15

-

[M+Na]⁺: m/z = 314.13

Proposed Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion is likely to proceed through several key pathways, including the loss of the Boc group and fragmentation of the pyrrolidine ring.

Caption: Proposed ESI-MS fragmentation of 4-(1-Boc-pyrrolidin-2-yl)benzoic acid.

Causality Behind Experimental Choices:

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocol for LC-MS (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source. A C18 column is typically used for reversed-phase separation.

-

Data Acquisition: Acquire data in both positive and negative ion modes to get a comprehensive profile.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Conclusion

References

-

Macmillan Group, Princeton University. Supplementary Information. [Link]

-

PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. [Link]

A Technical Guide to the Synthesis of N-Boc-4-(pyrrolidin-2-yl)benzoic Acid: Strategies and Methodologies

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, frequently appearing in FDA-approved pharmaceuticals and clinical candidates due to its unique conformational properties and ability to engage in key biological interactions.[1][2] The N-Boc-4-(S)-pyrrolidin-2-yl)benzoic acid building block represents a particularly valuable asset for medicinal chemists. It merges three critical pharmacophoric elements: a stereodefined pyrrolidine ring, a versatile carboxylic acid handle for further chemical elaboration, and a tert-butyloxycarbonyl (Boc) protecting group that ensures stability and controlled reactivity.

This guide provides an in-depth examination of the synthesis of this chiral building block, moving beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for process control, and the critical analytical methods required to validate the final product's integrity. The primary focus will be on robust, scalable, and enantioselective methodologies proven in the field.

Core Synthetic Strategy: Asymmetric α-Arylation of N-Boc-Pyrrolidine

The most efficient and stereocontrolled route to N-Boc-4-(pyrrolidin-2-yl)benzoic acid and its derivatives is the direct α-arylation of N-Boc-pyrrolidine. This approach constructs the key C-C bond between the aromatic ring and the pyrrolidine scaffold in a highly convergent manner. Among cross-coupling methodologies, the Negishi coupling, facilitated by an initial asymmetric deprotonation, stands out for its reliability and high enantioselectivity.[3][4]

The overall synthetic pathway can be visualized as a two-stage process: first, the stereoselective coupling to form the aryl-pyrrolidine core with an ester functional handle, followed by saponification to yield the target carboxylic acid.

Figure 1: High-level workflow for the synthesis of the target compound.

Mechanistic Deep Dive: The Role of Asymmetric Deprotonation and Negishi Coupling

The success of this synthesis hinges on the initial deprotonation step. The use of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand is crucial.[3]

Causality Behind Experimental Choice:

-

s-BuLi: A powerful base required to abstract a proton from the α-position of the electron-rich N-Boc-pyrrolidine.

-

Sparteine: A chiral diamine that complexes with s-BuLi. This complexation creates a chiral environment around the lithium base, directing the deprotonation to occur on one face of the pyrrolidine ring, thus establishing the desired stereocenter. Both (+)- and (-)-sparteine are effective, leading to the corresponding enantiomers.[2][3]

-

Low Temperature (-78 °C): Essential for maintaining the stability of the highly reactive organolithium intermediate and maximizing the stereoselectivity of the deprotonation.

Following deprotonation, the resulting lithiated species is transmetalated with zinc chloride (ZnCl₂). This step is critical as it converts the unstable organolithium into a more stable and less reactive organozinc reagent. This organozinc compound is the active nucleophile in the subsequent palladium-catalyzed Negishi cross-coupling reaction with the aryl bromide.[3][4]

Figure 2: Simplified catalytic cycle for the Negishi cross-coupling stage.

Validated Experimental Protocol

The following protocol is adapted from a robust and peer-reviewed procedure published in Organic Syntheses, ensuring a high degree of trustworthiness and reproducibility.[3][4]

Part A: Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

| Reagent/Material | Molar Eq. | Amount | Notes |

| N-Boc-pyrrolidine | 1.20 | 10.0 g | Starting material. |

| (+)-Sparteine | 1.20 | 13.7 g | Chiral ligand. Ensure low water content.[3] |

| Methyl tert-butyl ether (MTBE) | - | 120 mL | Anhydrous solvent. |

| sec-Butyllithium (1.4 M in cyclohexane) | 1.30 | 45.2 mL | Deprotonating agent. |

| Zinc Chloride (0.7 M in THF) | 1.40 | 97.3 mL | For transmetalation. |

| Methyl 4-bromobenzoate | 1.00 | 10.5 g | Aryl coupling partner. |

| Pd(OAc)₂ | 0.05 | 0.54 g | Palladium catalyst precursor. |

| tBu₃P·HBF₄ | 0.06 | 0.85 g | Phosphine ligand. |

Step-by-Step Methodology:

-

Reaction Setup: Equip an oven-dried 500 mL three-necked round-bottom flask with a temperature probe, magnetic stir bar, and rubber septa under a nitrogen atmosphere.

-

Initial Charging: Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g), and (+)-sparteine (13.7 g).

-

Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add the s-BuLi solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The solution will turn orange-red. Age the reaction at this temperature for 3 hours.

-

Transmetalation: Add the ZnCl₂ solution dropwise over 60 minutes, maintaining the internal temperature below -65 °C.

-

Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature (~25 °C). Stir for an additional 45 minutes.

-

Coupling: To this solution, add methyl 4-bromobenzoate (10.5 g), followed by tBu₃P·HBF₄ (0.85 g) and Pd(OAc)₂ (0.54 g) under a positive nitrogen flow.

-

Reaction: Degas the mixture with three evacuate-refill cycles. An exotherm is typically observed. Stir the reaction overnight at room temperature.

-

Work-up and Purification: Quench the reaction with aqueous ammonium hydroxide. Filter the resulting slurry to remove zinc salts. The organic phase is separated, washed, and concentrated. The crude product is purified by crystallization to yield a white crystalline solid.

Part B: Saponification to N-Boc-4-((S)-pyrrolidin-2-yl)benzoic Acid

-

Hydrolysis: Dissolve the ester product from Part A in a mixture of THF and water. Add an excess (e.g., 2-3 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4. The product will precipitate out of solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final N-Boc-4-((S)-pyrrolidin-2-yl)benzoic acid.

Analytical Characterization & Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final building block.[5]

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (doublets, ~7.5-8.1 ppm), pyrrolidine ring protons, Boc group (singlet, ~1.4-1.5 ppm). Presence of rotamers may cause signal broadening or duplication.[5] |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to carboxylic acid, aromatic carbons, pyrrolidine carbons, and the Boc carbonyl and tert-butyl groups. |

| LC-MS | Mass-to-Charge (m/z) | Detection of the correct molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to C₁₆H₂₁NO₄. |

| Reversed-Phase HPLC | Chemical Purity | >98% area percentage. |

| Chiral HPLC | Enantiomeric Excess (ee%) | >98% ee for the desired (S)-enantiomer. Essential for use in chiral drug synthesis.[5] |

Conclusion

The synthesis of N-Boc-4-(pyrrolidin-2-yl)benzoic acid via asymmetric Negishi coupling is a powerful and well-validated strategy that provides excellent control over stereochemistry. The causality-driven approach—from the selection of a chiral ligand for stereoselective deprotonation to the transmetalation step that modulates reactivity—exemplifies a rational design of a complex synthetic sequence. By adhering to the detailed protocols and rigorous analytical quality control outlined in this guide, researchers and drug development professionals can reliably produce this high-value building block for application in their discovery programs.

References

- N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals.

- α-Arylation of N-Boc Pyrrolidine.Organic Syntheses, vol. 101, 2024, pp. 382-401.

- BOC-L-Proline | 15761-39-4. ChemicalBook.

- Suzuki-Miyaura Coupling.RSC Advances.

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.International Journal of ChemTech Research, vol. 4, no. 3, 2012, pp. 903-909.

- The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...

- Suzuki-Miyaura Coupling Reaction Optimiz

- Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS UniPA.

- α-Arylation of N-Boc Pyrrolidine.Organic Syntheses.

- N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4. TCI Chemicals.

- Recent Advances in the Synthesis of Pyrrolidines.

- A Comparative Guide to HPLC and NMR Analysis for the Characteriz

- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

- NMR Characteriz

Sources

An In-depth Technical Guide to the Solubility of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its solubility in various organic solvents. This document will delve into the physicochemical properties influencing solubility, predictive analysis, and detailed methodologies for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its behavior in different solvent systems is paramount during various stages of drug discovery and development, from synthesis and purification to formulation. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the progression of a potential drug candidate.[1][2]

This guide will provide a detailed framework for assessing the solubility of this specific molecule, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Solubility Prediction

The molecular structure of this compound dictates its solubility. It is a chiral molecule containing a pyrrolidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group.

-

The Benzoic Acid Moiety: The carboxylic acid group is polar and capable of hydrogen bonding, suggesting potential solubility in polar protic solvents. However, the aromatic ring is nonpolar, which can limit aqueous solubility.

-

The Pyrrolidine Ring: This saturated heterocyclic component adds to the aliphatic, nonpolar character of the molecule.

-

The tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, lipophilic protecting group.[3][4] Its presence significantly increases the nonpolar nature of the molecule, which generally enhances solubility in nonpolar organic solvents.[4] The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions.[3][]

Based on these structural features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[6][7][8]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid can hydrogen bond with the solvent, but the bulky Boc group may limit extensive solvation. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the rest of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The lipophilic Boc group and the aromatic ring will favor interaction with nonpolar solvents, but the polar carboxylic acid will be disfavored. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |

Experimental Determination of Solubility

While predictions are useful, empirical determination of solubility is essential for accurate data. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.[9]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][10][11] This method is faster but may overestimate the true solubility as it can lead to supersaturated or amorphous precipitates.[12]

-

Thermodynamic Solubility: This method measures the equilibrium concentration of a compound in a saturated solution.[1][13][14] It is a more time-consuming but more accurate representation of the true solubility.[12] This is typically performed using the shake-flask method.[12]

For the purpose of this guide, we will focus on the more rigorous Thermodynamic Solubility Assay .

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic solubility determination workflow.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Vials:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for 24 to 48 hours to ensure that equilibrium is reached between the dissolved and undissolved solid.[13]

-

-

Phase Separation:

-

After the incubation period, remove the vials from the shaker and let them stand for at least 1 hour to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles. This step is critical to avoid artificially high solubility readings.

-

Prepare a series of accurate dilutions of the filtered supernatant with the respective solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid.[16]

-

Standard Curve: Prepare a series of standard solutions of the compound with known concentrations in each of the tested solvents.

-

Analysis: Inject the diluted samples and the standard solutions into the HPLC system.

-

Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the standard curve.[17] The solubility is then calculated by multiplying the concentration by the dilution factor.

-

Table 2: Example Data Presentation for Solubility Results

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Conclusion and Best Practices

The solubility of this compound in organic solvents is a multifaceted property governed by its distinct structural features. While theoretical predictions provide a valuable starting point, rigorous experimental determination via the thermodynamic shake-flask method coupled with a robust analytical technique like HPLC-UV is imperative for obtaining accurate and reliable data. This data is fundamental for guiding subsequent stages of research and development, including reaction optimization, purification strategies, and formulation design.

Key Considerations for Trustworthy Results:

-

Purity of the Compound: Ensure the starting material is of high purity to avoid erroneous solubility measurements.

-

Solvent Quality: Use high-purity, anhydrous solvents where appropriate.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[6]

-

Equilibration Time: Ensure sufficient time for the system to reach equilibrium.

-

Accurate Quantification: A validated analytical method with a proper standard curve is essential for accurate concentration determination.[17][18]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the solubility of this compound, thereby facilitating its successful application in their scientific endeavors.

References

- Benchchem. Physical and chemical properties of Boc-protected amino acids.

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- ACS Publications.

- Protocols.io. In-vitro Thermodynamic Solubility.

- ResearchGate. How to determine the solubility of a substance in an organic solvent ?.

- Domainex. Thermodynamic Solubility Assay.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- BioDuro. ADME Solubility Assay.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (PDF).

- Evotec. Thermodynamic Solubility Assay.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

- Khan Academy. Solubility of organic compounds.

- ResearchGate. Automated assays for thermodynamic (equilibrium)

- BOC-Amino Acids.

Sources

- 1. evotec.com [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of advantageous properties: the sp³-hybridized carbons provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3] This non-planarity, coupled with the potential for multiple stereocenters, grants chemists fine control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets like proteins and enzymes.[2][3]

This guide focuses on a key derivative, 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid , a bifunctional molecule that has gained prominence as a versatile building block in drug discovery. The structure incorporates a protected pyrrolidine ring, offering a site for chiral elaboration, and a benzoic acid moiety, which provides a handle for further chemical modification, often as a linker in more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for deprotection under specific conditions to reveal the secondary amine for subsequent reactions. This molecule serves as a critical intermediate for creating novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of 2-aryl-N-Boc-pyrrolidines represents a significant challenge in medicinal chemistry. The most direct and convergent approach involves the α-arylation of N-Boc-pyrrolidine. This guide details a robust and highly enantioselective method based on the palladium-catalyzed Negishi cross-coupling reaction, adapted from the seminal work by Campos, Klapars, and colleagues.[4][5] This protocol involves an asymmetric deprotonation, transmetalation to an organozinc intermediate, and subsequent cross-coupling with an aryl halide.

Overall Synthetic Workflow

The synthesis is a one-pot, three-step process that begins with commercially available N-Boc-pyrrolidine and concludes with the desired 2-arylated product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

(-)-Sparteine

-

Anhydrous tert-butyl methyl ether (TBME)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Methyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Asymmetric Lithiation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous TBME (4 mL/mmol of pyrrolidine) at -78 °C under a nitrogen atmosphere, add s-BuLi (1.1 equiv.) dropwise. Stir the resulting solution for 15 minutes. Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in TBME dropwise, ensuring the internal temperature remains below -75 °C. Stir the reaction mixture at -78 °C for 3 hours. This step generates the chiral organolithium intermediate with high enantiomeric excess.[4][5]

-

Transmetalation to Organozinc: Add a solution of anhydrous ZnCl₂ (1.2 equiv.) in THF to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour. The transmetalation from the lithium to the more stable and stereochemically rigid organozinc reagent is crucial for preventing racemization and facilitating the subsequent cross-coupling.[5][6]

-

Negishi Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv.) and t-Bu₃P-HBF₄ (0.06 equiv.) in THF. Add this catalyst solution to the organozinc reagent mixture. Finally, add methyl 4-bromobenzoate (1.0 equiv.). Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the aryl bromide. This palladium-catalyzed step forms the critical C(sp³)-C(sp²) bond.[6]

-

Work-up and Purification (Ester Intermediate): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate.

-

Saponification: Dissolve the purified methyl ester in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). Acidify the mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, This compound .

Causality Behind Experimental Choices

-

Asymmetric Deprotonation: The use of the chiral ligand (-)-sparteine with s-BuLi directs the deprotonation to one of the two enantiotopic α-protons of N-Boc-pyrrolidine, establishing the stereocenter of the final product with high fidelity.[4]

-

Solvent: TBME or Et₂O are preferred for the lithiation step due to their low coordinating ability, which enhances the reactivity of the organolithium species.

-

Transmetalation: The switch from lithium to zinc is a key innovation. Organozinc reagents exhibit greater thermal stability and functional group tolerance compared to their organolithium precursors, and they are highly effective in Negishi cross-coupling reactions.[5][7]

-

Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like t-Bu₃P is highly effective for C(sp³)-C(sp²) Negishi couplings, which can otherwise be sluggish.[6]

-

Aryl Halide Choice: While aryl bromides are used in this protocol, the methodology is often tolerant of other halides.[4] Using the methyl ester of 4-bromobenzoic acid protects the carboxylic acid functionality during the coupling reaction; it is then easily deprotected in the final saponification step.

PART 2: Physicochemical Properties and Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on typical values for structurally similar N-Boc-2-arylpyrrolidines.[8]

Physicochemical Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 863769-40-8 |

| Melting Point | Not widely reported, expected >150 °C |

| Solubility | Soluble in methanol, DMSO, DCM; poorly soluble in water |

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ ~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

δ ~4.9-5.1 ppm (m, 1H): Methine proton at the C2 position of the pyrrolidine ring (α to both the nitrogen and the aryl group).

-

δ ~3.5-3.7 ppm (m, 1H) & ~3.3-3.5 ppm (m, 1H): Methylene protons at the C5 position of the pyrrolidine ring.

-

δ ~1.9-2.2 ppm (m, 4H): Methylene protons at the C3 and C4 positions of the pyrrolidine ring.

-

δ ~1.4-1.5 ppm (s, 9H): tert-Butyl protons of the Boc protecting group.

-

Note: The carboxylic acid proton may be broad or not observed.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~171-173 ppm: Carboxylic acid carbonyl carbon.

-

δ ~154-155 ppm: Boc carbonyl carbon.

-

δ ~145-147 ppm: Aromatic quaternary carbon attached to the pyrrolidine ring.

-

δ ~129-131 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

δ ~126-128 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

δ ~125-127 ppm: Aromatic quaternary carbon of the carboxylic acid.

-

δ ~80 ppm: Quaternary carbon of the Boc group.

-

δ ~60-62 ppm: C2 methine carbon of the pyrrolidine ring.

-

δ ~46-48 ppm: C5 methylene carbon of the pyrrolidine ring.

-

δ ~32-34 ppm & ~24-26 ppm: C3 and C4 methylene carbons of the pyrrolidine ring.

-

δ ~28.5 ppm: Methyl carbons of the Boc group.

-

-

FT-IR (ATR):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2975 cm⁻¹: C-H stretches (aliphatic).

-

~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680-1695 cm⁻¹: C=O stretch of the Boc carbamate.

-

~1610 cm⁻¹: C=C stretch (aromatic).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 292.15

-

[M+Na]⁺: Expected at m/z 314.13

-

[M-H]⁻: Expected at m/z 290.14

-

PART 3: Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable linker or scaffold component in the design of complex therapeutic agents. Its most prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs).

Role as a Linker in PROTACs